VIP(6-28)(human, rat, porcine, bovine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

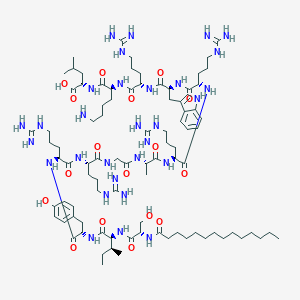

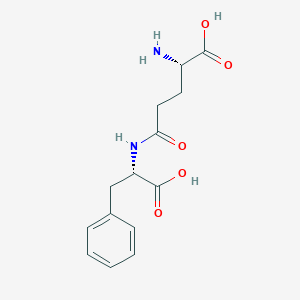

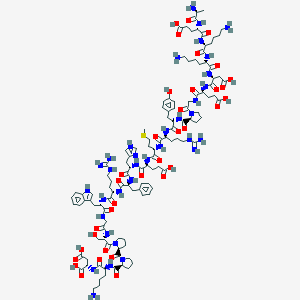

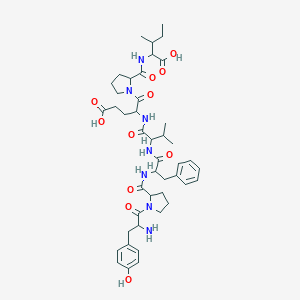

VIP(6-28)(human, rat, porcine, bovine) is a Vasoactive Intestinal Peptide (VIP) receptor antagonist . It is an effective antagonist of the actions of exogenous VIP on cAMP .

Molecular Structure Analysis

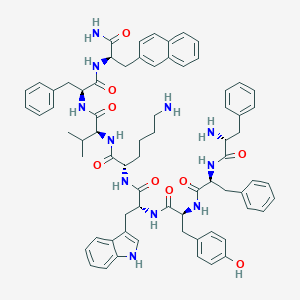

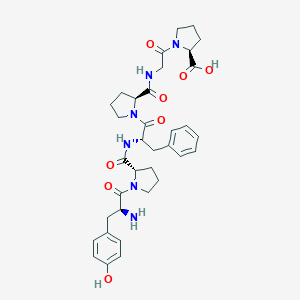

The molecular weight of VIP(6-28)(human, rat, porcine, bovine) is 2816.31 . Its molecular formula is C126H207N37O34S . The sequence is FTDNYTRLRKQMAVKKYLNSILN, with a modification of Asn-23 = C-terminal amide .Physical And Chemical Properties Analysis

VIP(6-28)(human, rat, porcine, bovine) is soluble to 1 mg/ml in water . It should be stored in a desiccated state at -20°C .科学的研究の応用

Immune System Modulation

Vasoactive Intestinal Peptide (VIP) plays a significant role in modulating both innate and adaptive immune responses. It acts as a major anti-inflammatory factor in various inflammatory and autoimmune diseases, suggesting its potential as a therapeutic target for immune disorders .

Diabetes and Insulin Regulation

VIP has been shown to stimulate glucose-dependent insulin secretion, especially when binding to VPAC2 receptors. It also promotes islet β-cell proliferation, which could be crucial for diabetes treatment and management .

Pulmonary Diseases

VIP is abundant in the lungs and has been researched for its role in various pulmonary diseases such as pulmonary hypertension, chronic obstructive pulmonary disease (COPD), asthma, cystic fibrosis, acute lung injury/acute respiratory distress syndrome (ARDS), pulmonary fibrosis, and lung tumors .

Anti-inflammatory and Anti-osteoclastogenic Effects

A lipophilic super-active derivative of VIP has shown superior anti-inflammatory and anti-osteoclastogenic effects compared to VIP itself, indicating potential applications in treating inflammatory conditions and bone diseases .

作用機序

Target of Action

Vasoactive Intestinal Peptide (VIP), a 28-amino-acid peptide, primarily targets the VPAC2 receptors . These receptors are a unique class of G protein-coupled receptors . They play a crucial role in glucose homeostasis and are involved in the stimulation of glucose-dependent insulin secretion .

Mode of Action

VIP interacts with its primary target, the VPAC2 receptors, to stimulate glucose-dependent insulin secretion . This interaction also promotes islet β-cell proliferation through the forkhead box M1 pathway . The specific molecular mechanism of this interaction remains to be studied .

Biochemical Pathways

VIP affects both innate and adaptive immune responses . It acts as a major anti-inflammatory factor in animal models of inflammatory and autoimmune diseases . It also plays a role in a liver–brain–pancreas neuronal relay, which is crucial for islet β-cell proliferation .

Pharmacokinetics

The pharmacokinetics of VIP is characterized by its short half-life and wide distribution in the human body . After cessation of VIP infusions, plasma VIP levels fall strikingly by first-order kinetics with an average disappearance half-time of one minute . The apparent metabolic clearance rate is about 9 ml/kg/min, and the apparent volume of distribution for VIP is approximately 14 ml/kg .

Result of Action

VIP has multiple physiological effects. It is a potent vasodilator, regulates smooth muscle activity, epithelial cell secretion, and blood flow in the gastrointestinal tract . It also affects cardiac output, bronchodilation, and gastrointestinal motility . Furthermore, VIP induces the release of prolactin, luteinizing hormone, and growth hormone from the pituitary, and regulates the release of insulin and glucagon in the pancreas .

Action Environment

The action of VIP is influenced by various environmental factors. For instance, the development of T cell subsets, especially Th17 and Treg cells, is broadly influenced by commensal bacterial species . Moreover, the efficacy of VIP is highest when administered together or immediately after stimuli .

特性

IUPAC Name |

4-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEZAVADHLXCKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H207N37O34S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583194 |

Source

|

| Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2816.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

VIP(6-28)(human, rat, porcine, bovine) | |

CAS RN |

69698-54-0 |

Source

|

| Record name | Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

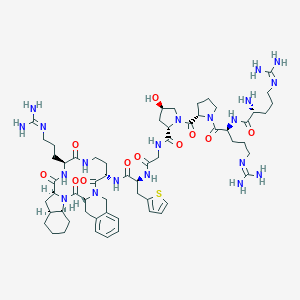

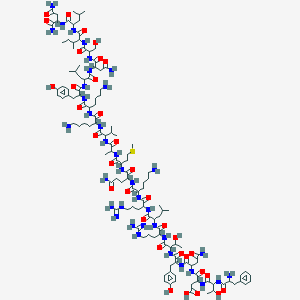

![(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B549500.png)